Naphthalen-1-yl quinoline-8-sulfonate
Description
Naphthalen-1-yl quinoline-8-sulfonate is a sulfonate ester derived from quinoline-8-sulfonic acid and naphthalen-1-ol. The synthesis of 8-(Naphthalen-1-yl)quinoline involves a Suzuki coupling reaction between 8-bromoquinoline and 1-naphthalenylboronic acid, yielding 58% product . Its crystal structure reveals alternating homochiral (R and S) layers, with the naphthalene and quinoline ring systems arranged parallel within each layer .
Properties
Molecular Formula |
C19H13NO3S |
|---|---|
Molecular Weight |
335.4g/mol |
IUPAC Name |
naphthalen-1-yl quinoline-8-sulfonate |
InChI |
InChI=1S/C19H13NO3S/c21-24(22,18-12-4-8-15-9-5-13-20-19(15)18)23-17-11-3-7-14-6-1-2-10-16(14)17/h1-13H |
InChI Key |
NUIZXCOIXVWAEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Parameters of Naphthalen-1-yl Derivatives
- Crystal Packing: The boronic acid derivatives exhibit distinct packing efficiencies depending on their polymorphic form (orthorhombic vs. monoclinic), with the monoclinic form showing slightly higher efficiency due to optimized hydrogen-bonded layers .
- Dihedral Angles : The dihedral angles between aromatic and functional group planes (e.g., BO₂ in boronic acids) range between 39.88° and 40.60°, indicating similar steric constraints across naphthalen-1-yl derivatives .
Physicochemical Properties
Table 3: Thermal and Solubility Data
- Thermal Stability: Boronic acid derivatives exhibit stability up to 173 K during crystallographic studies, while sulfonate esters like 8-quinolinyl triflate are typically stable at room temperature .
- Solubility: The sulfonate group in Naphthalen-1-yl quinoline-8-sulfonate likely increases polarity compared to the parent quinoline, though direct data are lacking.
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